molecular formula C17H19N3 B3293289 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine CAS No. 885272-78-6

2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine

Cat. No.: B3293289
CAS No.: 885272-78-6
M. Wt: 265.35 g/mol
InChI Key: DQOCYACSYBACPH-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with an imidazole ring, and a methyl group at the 6th position. The presence of the P-tolyl group further enhances its chemical properties, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction with primary or secondary amines, followed by a Suzuki–Miyaura cross-coupling reaction . This method is advantageous due to its high yield and operational simplicity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a catalyst-free reaction in a green solvent. This eco-friendly approach not only reduces the environmental impact but also simplifies the purification process, making it cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific ethylamine group, which imparts unique chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-12-3-6-14(7-4-12)17-15(9-10-18)20-11-13(2)5-8-16(20)19-17/h3-8,11H,9-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOCYACSYBACPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179609
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-78-6
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 2
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 3
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 4
Reactant of Route 4
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 5
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine
Reactant of Route 6
2-(6-Methyl-2-P-tolyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine

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